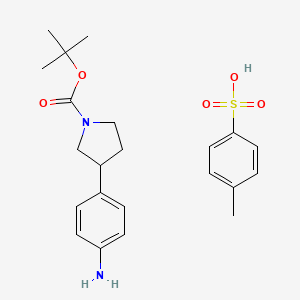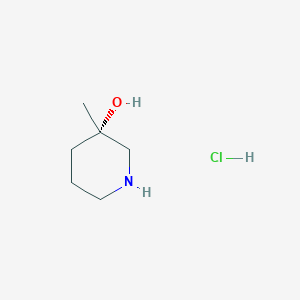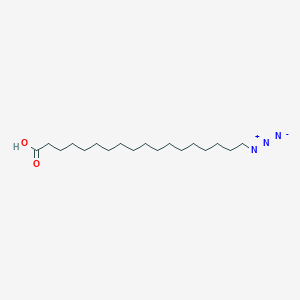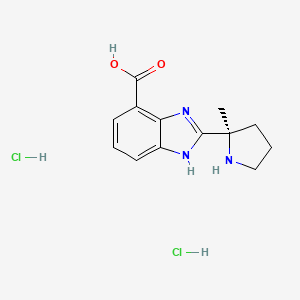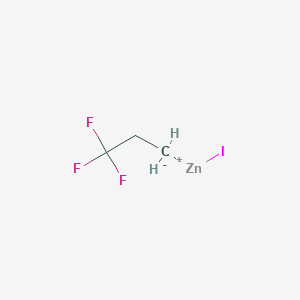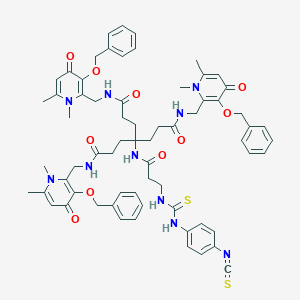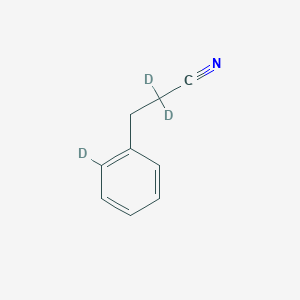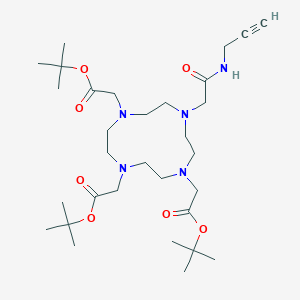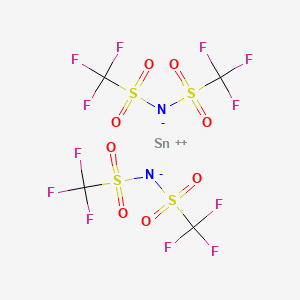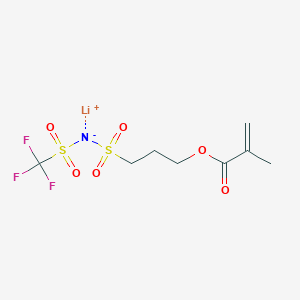
MTFSILi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is a lithium-based reagent used in organic synthesis and catalysis. It is known for its powerful nucleophilic properties, making it a valuable tool in various chemical reactions, including hydrolysis, deprotection, and rearrangements.
准备方法
Synthetic Routes and Reaction Conditions
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is synthesized through a series of chemical reactions involving the introduction of lithium into the molecular structure. The synthesis typically involves the reaction of tetrahydrofuran with sulfonamide and isopropyl groups, followed by the addition of lithium. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium involves large-scale reactors and precise control of reaction parameters. The process ensures high purity and yield of the compound, which is essential for its use in various applications.
化学反应分析
Types of Reactions
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium undergoes several types of chemical reactions, including:
Hydrolysis: Acts as a nucleophile, attacking the substrate and forming a covalent bond, which is then broken by the addition of a base such as sodium hydroxide.
Deprotection: Acts as a base, removing a protecting group from the substrate.
Rearrangement: Acts as a catalyst, facilitating the rearrangement of the substrate.
Common Reagents and Conditions
Common reagents used in reactions with methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium include bases like sodium hydroxide and solvents such as tetrahydrofuran. The reactions often require controlled temperatures and inert atmospheres to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium depend on the specific reaction type. For example, hydrolysis reactions typically yield alcohols or carboxylic acids, while deprotection reactions yield the deprotected substrate.
科学研究应用
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is used in a variety of scientific research applications, including:
Organic Synthesis: Used to catalyze the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceuticals and fine chemicals.
Peptide Synthesis: Used in the synthesis of peptides and peptidomimetics.
Battery Research: Utilized in the development of lithium-ion batteries due to its conductive properties.
作用机制
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium acts as a powerful nucleophilic reagent in various chemical reactions. In hydrolysis reactions, it attacks the substrate, forming a covalent bond that is subsequently broken by the addition of a base. In deprotection reactions, it removes protecting groups from substrates. In rearrangement reactions, it facilitates the rearrangement of the substrate.
相似化合物的比较
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Known for its high solubility in common solvents and used in lithium-ion batteries.
Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI): Similar to LiTFSI but used in sodium-ion batteries.
Methyl-tetrahydrofuran-sulfonamide-sodium (MTFSINa): A sodium-based analogue of methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium.
Uniqueness
Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium is unique due to its specific combination of nucleophilic properties and lithium content, making it particularly effective in catalyzing a wide range of chemical reactions. Its versatility in organic synthesis and its role in battery research further distinguish it from similar compounds .
属性
IUPAC Name |
lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHBCAWFMJEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3LiNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)
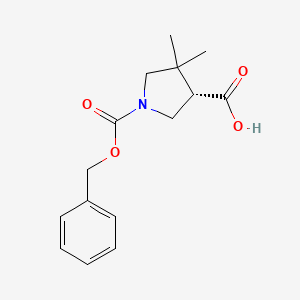
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
